1-Bromo-4-(3,3,3-trifluoropropoxy)benzene
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Overview
Description
1-Bromo-4-(3,3,3-trifluoropropoxy)benzene is an organic compound with the molecular formula C9H8BrF3O It is a brominated aromatic compound with a trifluoropropoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-4-(3,3,3-trifluoropropoxy)benzene can be synthesized through several methods. One common approach involves the reaction of 1-bromo-4-hydroxybenzene with 3,3,3-trifluoropropyl bromide in the presence of a base such as potassium carbonate. The reaction typically takes place in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-4-(3,3,3-trifluoropropoxy)benzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding the corresponding hydrocarbon.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) at moderate temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used for oxidation reactions.
Major Products Formed
Nucleophilic Substitution: Products include substituted benzene derivatives with various functional groups replacing the bromine atom.
Oxidation: Products include quinones and other oxidized aromatic compounds.
Reduction: The major product is the corresponding hydrocarbon, 4-(3,3,3-trifluoropropoxy)benzene.
Scientific Research Applications
1-Bromo-4-(3,3,3-trifluoropropoxy)benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Bromo-4-(3,3,3-trifluoropropoxy)benzene depends on its specific application. In general, the compound can interact with various molecular targets, including enzymes, receptors, and nucleic acids. The trifluoropropoxy group can enhance the compound’s lipophilicity and membrane permeability, facilitating its interaction with intracellular targets. Additionally, the bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
1-Bromo-4-(3,3,3-trifluoropropoxy)benzene can be compared with other similar compounds, such as:
1-Bromo-4-(trifluoromethyl)benzene: This compound has a trifluoromethyl group instead of a trifluoropropoxy group, resulting in different chemical and physical properties.
1-Bromo-4-(2,2,2-trifluoroethoxy)benzene: This compound has a trifluoroethoxy group, which is shorter than the trifluoropropoxy group, affecting its reactivity and applications.
Properties
IUPAC Name |
1-bromo-4-(3,3,3-trifluoropropoxy)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF3O/c10-7-1-3-8(4-2-7)14-6-5-9(11,12)13/h1-4H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIDNPKMLRFCLKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCC(F)(F)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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